molecular formula C11H13NO B11913820 3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine

3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine

Katalognummer: B11913820
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: RPHPOEXKZQEAFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine is a complex organic compound with a unique structure that includes a naphthalene ring fused with an azirine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a naphthalene derivative with an azirine precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the azirine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-nitro-1a,2,7,7a-tetrahydro-2,7-methanonaphtho[2,3-b]oxirene
  • 7,7-dimethyl-5-methoxy-1a,2,7,7a-tetrahydro-1H-1-azirine-naphthalene

Uniqueness

3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group and azirine ring make it particularly interesting for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine

InChI

InChI=1S/C11H13NO/c1-13-11-4-2-3-7-5-9-10(12-9)6-8(7)11/h2-4,9-10,12H,5-6H2,1H3

InChI-Schlüssel

RPHPOEXKZQEAFD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1CC3C(C2)N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.